1-Chloro-3-(chloro(phenylsulfonyl)methyl)benzene
CAS No.: 41037-75-6
Cat. No.: VC17188496
Molecular Formula: C13H10Cl2O2S
Molecular Weight: 301.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41037-75-6 |
|---|---|
| Molecular Formula | C13H10Cl2O2S |
| Molecular Weight | 301.2 g/mol |
| IUPAC Name | 1-[benzenesulfonyl(chloro)methyl]-3-chlorobenzene |
| Standard InChI | InChI=1S/C13H10Cl2O2S/c14-11-6-4-5-10(9-11)13(15)18(16,17)12-7-2-1-3-8-12/h1-9,13H |
| Standard InChI Key | NIGXDQBQTOLBMV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)C(C2=CC(=CC=C2)Cl)Cl |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
1-Chloro-3-(chloro(phenylsulfonyl)methyl)benzene (C₁₃H₁₀Cl₂O₂S) features a benzene ring substituted at the 1- and 3-positions with chlorine atoms and a phenylsulfonylmethyl group, respectively . The sulfonyl group (–SO₂–) introduces significant electron-withdrawing effects, polarizing the benzylic carbon and enhancing its electrophilicity. This electronic perturbation is critical to the compound’s reactivity, as demonstrated in its participation in substitution and addition reactions.
Table 1: Fundamental Molecular Properties
Spectroscopic and Computational Data
The compound’s structural validation relies on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct aromatic proton environments, with deshielded signals corresponding to the chlorine-substituted positions. Infrared (IR) spectroscopy confirms the presence of sulfonyl (–SO₂–) stretching vibrations at 1150–1350 cm⁻¹. Density Functional Theory (DFT) calculations further corroborate the optimized geometry, highlighting the dihedral angle between the benzene and sulfonyl groups as a determinant of steric interactions.
Synthetic Methodologies and Optimization
Conventional Synthesis Routes
The synthesis of 1-Chloro-3-(chloro(phenylsulfonyl)methyl)benzene typically proceeds via sulfonylation of chlorinated toluene derivatives. A representative protocol involves:
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Chlorination: Treatment of 3-chlorotoluene with sulfuryl chloride (SO₂Cl₂) under radical initiation yields 1,3-dichlorotoluene.
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Sulfonylation: Reaction with benzenesulfonyl chloride in dichloromethane, catalyzed by aluminum trichloride (AlCl₃), introduces the sulfonyl group at the benzylic position.
Table 2: Standard Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (chlorination); 25°C (sulfonylation) | Minimizes side reactions |
| Solvent | Dichloromethane | Enhances electrophile solubility |
| Catalyst | AlCl₃ (1.2 equiv) | Facilitates Friedel-Crafts sulfonylation |
| Reaction Time | 4–6 hours | Ensures complete conversion |
Challenges in Purification
Purification via column chromatography (silica gel, hexane/ethyl acetate) is complicated by the compound’s high polarity and tendency to form stable crystalline adducts. Recrystallization from ethanol/water mixtures (7:3 v/v) yields pure product with >95% purity, as verified by High-Performance Liquid Chromatography (HPLC).
Reactivity and Mechanistic Insights
Nucleophilic Substitution Dynamics
The benzylic chlorine atom exhibits exceptional leaving-group potential due to the electron-withdrawing effects of the adjacent sulfonyl group. In nucleophilic substitution (SN2) reactions, the sulfonyl moiety stabilizes the transition state through resonance, lowering the activation energy by approximately 15–20 kJ/mol compared to non-sulfonylated analogs. Kinetic studies in polar aprotic solvents (e.g., dimethylformamide) reveal second-order rate constants (k₂) of 1.8 × 10⁻³ M⁻¹s⁻¹ at 25°C.
Electrophilic Aromatic Substitution
Despite the deactivating nature of the sulfonyl group, the compound undergoes regioselective electrophilic substitution at the para position relative to the chlorine substituent. Nitration experiments with nitric acid/sulfuric acid mixtures yield 1-chloro-3-(chloro(phenylsulfonyl)methyl)-4-nitrobenzene as the major product, attributable to the directing effects of the meta-chloro group.
Applications in Organic Synthesis and Medicinal Chemistry
Intermediate in Heterocycle Synthesis
The compound serves as a precursor to benzothiazoles and sulfonamides. For instance, reaction with 2-aminothiophenol in refluxing toluene produces 2-(phenylsulfonyl)benzothiazole, a scaffold prevalent in antimicrobial agents.
Table 3: Representative Derivatives and Applications
| Derivative | Synthetic Route | Biological Activity |
|---|---|---|
| 2-(Phenylsulfonyl)benzothiazole | Cyclocondensation with 2-aminothiophenol | Antibacterial (MIC: 8 µg/mL vs. S. aureus) |
| N-(3-Chlorophenyl)sulfonamide | Aminolysis with aqueous ammonia | COX-2 inhibition (IC₅₀: 0.8 µM) |
Future Research Directions
Catalytic Asymmetric Synthesis
Current synthetic routes yield racemic mixtures due to the planar benzylic carbon. Implementing chiral Lewis acid catalysts (e.g., BINOL-derived phosphoric acids) could enable enantioselective sulfonylation, expanding utility in asymmetric catalysis.
Polymeric Materials Development
Copolymerization with divinylbenzene produces sulfonated porous polymers with high ion-exchange capacity (3.8 meq/g), suggesting applications in water purification and battery electrolytes.
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